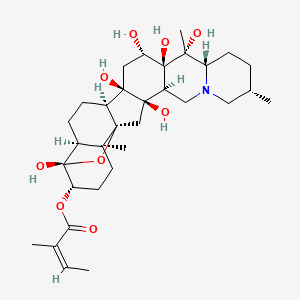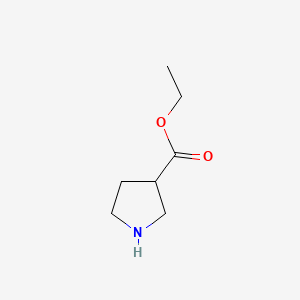
4-Methylmorpholine N-oxide monohydrate
描述
4-Methylmorpholine N-oxide monohydrate is an organic compound widely used in various chemical processes. It is a heterocyclic amine oxide and a derivative of morpholine. This compound is known for its role as a co-oxidant and a solvent in the preparation of cellulose fibers . It is also involved in several catalytic oxidation reactions, making it a valuable reagent in organic synthesis .
作用机制
Target of Action
4-Methylmorpholine N-oxide monohydrate (MNO) primarily targets olefins and sulphides . It acts as a reagent in the dihydroxylation and aminohydroxylation of olefins in the presence of osmium tetroxide (OsO4) catalyst . It also plays a role in the selective oxidation of sulphides to sulfoxides or sulfones .
Mode of Action
MNO interacts with its targets through oxidation reactions. In the presence of an OsO4 catalyst, it aids in the dihydroxylation and aminohydroxylation of olefins . It also participates in the selective oxidation of sulphides to sulfoxides or sulfones in the presence of manganese and copper complexes with tetradentate ligands .
Biochemical Pathways
The primary biochemical pathway affected by MNO is the oxidation of olefins to cis-1,2-diols . This reaction is catalyzed by OsO4 and results in the addition of two hydroxyl groups to the olefin, forming a diol . MNO also affects the oxidation of sulphides to sulfoxides or sulfones .
Result of Action
The action of MNO results in the transformation of olefins to cis-1,2-diols and the oxidation of sulphides to sulfoxides or sulfones . These reactions can have significant effects at the molecular and cellular levels, depending on the specific context in which they occur.
Action Environment
The action of MNO is influenced by various environmental factors. For instance, the presence of an OsO4 catalyst is necessary for the dihydroxylation and aminohydroxylation of olefins . Additionally, the selective oxidation of sulphides requires the presence of manganese and copper complexes with tetradentate ligands . Temperature and concentration can also affect the efficacy and stability of MNO.
生化分析
Biochemical Properties
4-Methylmorpholine N-oxide monohydrate is involved in the dihydroxylation and aminohydroxylation of olefins in the presence of osmium tetroxide (OsO4) catalyst . It also participates in the selective oxidation of sulphides to sulfoxides or sulfones in the presence of manganese and copper complexes with tetradentate ligands .
Molecular Mechanism
This compound acts as a co-oxidant and sacrificial catalyst in oxidation reactions . It is involved in osmium tetroxide oxidations and the Sharpless asymmetric dihydroxylation
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. It’s known to cause irritation to the eyes, respiratory system, and skin
Metabolic Pathways
It’s known to be involved in the oxidation of olefins to cis-1,2-diols
准备方法
The synthesis of 4-Methylmorpholine N-oxide monohydrate typically involves the oxidation of N-methylmorpholine. One common method includes the following steps :
Mixing and Stirring: N-methylmorpholine is mixed with a nano metal oxide catalyst.
Addition of Hydrogen Peroxide: A hydrogen peroxide solution is added dropwise to the mixture.
Temperature Control: The temperature is raised to accelerate the reaction.
Filtration and Distillation: The resulting solution is filtered and distilled under reduced pressure to obtain the desired product.
Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and ensure consistent quality.
化学反应分析
4-Methylmorpholine N-oxide monohydrate undergoes various chemical reactions, primarily oxidation reactions . Some key reactions include:
Oxidation of Olefins: It is used in the catalytic osmium tetroxide oxidation of olefins to produce cis-1,2-diols.
Oxidation of Alcohols: It catalyzes the oxidation of alcohols to aldehydes and ketones using ruthenium catalysts.
Oxidation of Halides: It can oxidize activated primary halides to aldehydes and secondary halides to ketones.
Common reagents used in these reactions include osmium tetroxide and ruthenium catalysts. The major products formed are typically diols, aldehydes, and ketones.
科学研究应用
4-Methylmorpholine N-oxide monohydrate has a wide range of applications in scientific research :
Medicine: Its role in oxidation reactions makes it valuable in the synthesis of pharmaceutical intermediates.
相似化合物的比较
4-Methylmorpholine N-oxide monohydrate is unique due to its high efficiency as an oxidant and its ability to act as a solvent in the Lyocell process . Similar compounds include :
N-Methylmorpholine N-oxide: Also used as a co-oxidant in organic synthesis.
4-Methylmorpholine 4-oxide: Another derivative with similar applications in oxidation reactions.
These compounds share similar chemical properties but differ in their specific applications and efficiency in various reactions.
属性
IUPAC Name |
4-methyl-4-oxidomorpholin-4-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPLXZGZWWXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601338654 | |
| Record name | N-Methylmorpholine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70187-32-5, 80913-66-2 | |
| Record name | N-Methylmorpholine N-oxide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmorpholine N-oxide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylmorpholine N-oxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLMORPHOLINE N-OXIDE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/087WU2FTQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MMNO‧H2O interact with pollen and spore walls, and what are the effects of this interaction?
A: MMNO‧H2O acts as a potent solvent for polysaccharides, which are key components of the pollen and spore wall structure, particularly in the intine layer [, ]. When applied to pollen grains, MMNO‧H2O penetrates the exine through microchannels and dissolves the polysaccharide components holding the structural elements together. This dissolution process leads to several observable effects:
- Expansion of microchannels: Initially, the microchannels present in the exine expand in diameter [].
- Changes in exine morphology: Prolonged exposure leads to significant morphological alterations in the exine, with varying degrees of erosion and exposure of internal structures depending on the species [].
- Release of sporoplasts: In some cases, such as with Lilium longiflorum, MMNO‧H2O can effectively dissolve the pollen wall entirely, leading to the release of the intact, membrane-enclosed male gametophyte (sporoplast) [].
Q2: How does the resistance of the endexine to MMNO‧H2O compare to that of the ectexine?
A: Research suggests that the endexine exhibits greater resistance to MMNO‧H2O compared to the ectexine []. This difference is attributed to the endexine's dense packing of structural units called "tufts," without the presence of secondary sporopollenin deposits. In contrast, the ectexine often contains secondary sporopollenin, which is more susceptible to MMNO‧H2O's solvent action.
Q3: Beyond palynology, does MMNO‧H2O have applications in other fields?
A: Yes, MMNO‧H2O is also employed in material science for the synthesis and modification of nanomaterials. For instance, it can be used to create inorganic-cellulose core-shell nanoparticles []. In this application, MMNO‧H2O acts as a solvent for cellulose, enabling the formation of a cellulose shell around inorganic particle templates within a hydrogel matrix.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)



![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)



